molecular formula C24H23ClN2O3S B11373034 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-N-(2-ethoxyphenyl)-4,6-dimethylpyridine-3-carboxamide

2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-N-(2-ethoxyphenyl)-4,6-dimethylpyridine-3-carboxamide

Cat. No.: B11373034
M. Wt: 455.0 g/mol
InChI Key: PAMNBBHYFKODGT-UHFFFAOYSA-N
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Description

2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-N-(2-ethoxyphenyl)-4,6-dimethylpyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a carboxamide group, a chlorophenyl group, and an ethoxyphenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-N-(2-ethoxyphenyl)-4,6-dimethylpyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the carboxamide group. The chlorophenyl and ethoxyphenyl groups are then added through nucleophilic substitution reactions. The final step involves the formation of the sulfanyl linkage under controlled conditions, often using thiol reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. Parameters such as temperature, pressure, and pH are carefully controlled to ensure consistent product quality. Advanced purification techniques, including crystallization and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-N-(2-ethoxyphenyl)-4,6-dimethylpyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the chlorophenyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium ethoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-N-(2-ethoxyphenyl)-4,6-dimethylpyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-N-(2-ethoxyphenyl)-4,6-dimethylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its binding affinity and activity at the molecular level.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-N-(2-ethoxyphenyl)-4,6-dimethylpyridine-3-carboxamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its specific structural features make it a valuable compound for targeted research and industrial applications.

Properties

Molecular Formula

C24H23ClN2O3S

Molecular Weight

455.0 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-N-(2-ethoxyphenyl)-4,6-dimethylpyridine-3-carboxamide

InChI

InChI=1S/C24H23ClN2O3S/c1-4-30-21-8-6-5-7-19(21)27-23(29)22-15(2)13-16(3)26-24(22)31-14-20(28)17-9-11-18(25)12-10-17/h5-13H,4,14H2,1-3H3,(H,27,29)

InChI Key

PAMNBBHYFKODGT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(N=C(C=C2C)C)SCC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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